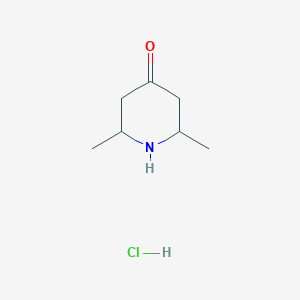

![molecular formula C10H13BrN2O3S B1395862 N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide CAS No. 1275351-06-8](/img/structure/B1395862.png)

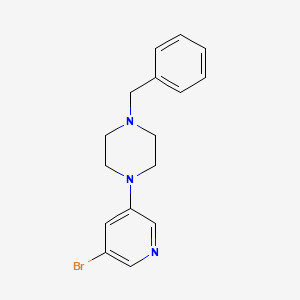

N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide

Overview

Description

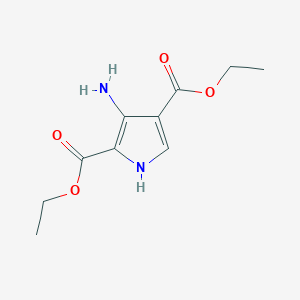

N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide, also known as NABB, is a synthetic molecule that has been used in various scientific research applications. It is a brominated amide derived from the aminosulfonyl group and has been found to have a wide range of biochemical and physiological effects. This molecule is a useful tool for researchers as it can be used to study a variety of biological processes.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Antimicrobial Applications :N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide is utilized in the synthesis of heterocyclic compounds bearing a sulfamoyl moiety, indicating its potential as an antimicrobial agent. Notable studies have synthesized new heterocyclic compounds incorporating this moiety, targeting applications as antimicrobial agents, exhibiting promising results against bacterial and fungal strains. Specific reactions involve cycloaddition, diazotization, and treatment with elemental sulfur, phenyl isothiocyanate, or carbon disulfide (Darwish et al., 2014). Furthermore, sulfonamide-derived ligands and their transition metal complexes have shown significant antibacterial and antifungal activities, with structures determined through various spectroscopic and analytical methods (Chohan & Shad, 2011).

Chemical and Structural Characterization :The compound plays a crucial role in chemical syntheses, where its reactions with various agents lead to the formation of novel compounds with potential biological activities. Studies have reported the synthesis and structural characterization of N-(α-bromoacyl)-α-amino esters containing Valyl moiety, revealing their low cytotoxicity and absence of antibacterial and anti-inflammatory activity, making them suitable for incorporation in prodrugs (Yancheva et al., 2015). Furthermore, N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide derivatives have shown moderate α-glucosidase inhibitory activity, suggesting their potential as anti-diabetic drug candidates (Nafeesa et al., 2019).

Molecular Binding and Complex Formation

Enzyme Binding and Stability :The compound is used in processes involving enzyme binding and stability. A notable application includes its use in the covalent immobilization of α-amylase onto UV-curable coatings. The bromine in the compound activates the monomer for covalent attachments under mild conditions, forming sulfonamide bonds with amino groups of the protein. This immobilization has shown to enhance the enzyme's optimal temperature and stability, indicating the compound's utility in enzyme immobilization and stabilization processes (Yarar & Kahraman, 2009).

Crystal Packing and Molecular Interactions :The aminosulfonyl groups in N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide derivatives influence crystal packing in organometallic complexes. Studies have reported the directing effects of these groups on the crystal packing of tin and lead complexes, demonstrating their role in propagating intermolecular interactions and influencing the structural organization of the compounds (Sousa-Pedrares et al., 2016).

Mechanism of Action

Target of Action

The primary target of N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

properties

IUPAC Name |

2-bromo-N-(4-sulfamoylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3S/c1-2-9(11)10(14)13-7-3-5-8(6-4-7)17(12,15)16/h3-6,9H,2H2,1H3,(H,13,14)(H2,12,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHUSKXYADFWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione](/img/structure/B1395786.png)